Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)
Brand Name: Vulcanchem
CAS No.: 92669-43-7
VCID: VC11639873
InChI: InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2
SMILES: CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]
Molecular Formula: C57H52N4ORu
Molecular Weight: 910.1 g/mol

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)

CAS No.: 92669-43-7

Cat. No.: VC11639873

Molecular Formula: C57H52N4ORu

Molecular Weight: 910.1 g/mol

* For research use only. Not for human or veterinary use.

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) - 92669-43-7

Specification

CAS No. 92669-43-7
Molecular Formula C57H52N4ORu
Molecular Weight 910.1 g/mol
IUPAC Name carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Standard InChI InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2
Standard InChI Key DBJPDELWNWMIRK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a square-planar ruthenium(II) center embedded within a porphyrin macrocycle. The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl (mesityl) groups at the 5,10,15,20-positions, imparting steric bulk and electronic modulation. The axial position is occupied by a carbonyl ligand, which influences the redox properties and catalytic activity of the complex .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅₇H₅₂N₄ORu
Molecular Weight910.1 g/mol
Coordination GeometrySquare-planar
Axial LigandCarbonyl (CO)
Porphyrin Substituents2,4,6-Trimethylphenyl (×4)

Spectroscopic Features

The electronic absorption spectrum exhibits a strong Soret band at 391 nm, characteristic of metalloporphyrins, along with weaker Q-bands in the visible region . Infrared spectroscopy confirms the presence of the carbonyl ligand through a stretching vibration at ~1,920 cm⁻¹, consistent with Ru–CO bonding .

Synthesis and Preparation

Conventional Routes

The synthesis typically involves reacting ruthenium trichloride (RuCl₃) with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin (H₂TMPP) under reducing conditions. Sodium borohydride (NaBH₄) or carbon monoxide (CO) serves as the reducing agent, facilitating the insertion of ruthenium into the porphyrin core.

Advancements in Ruthenation

Recent methodologies employ [Ru(CO)(dmso)₅][PF₆]₂ as a precursor, enabling ruthenium insertion under milder conditions (80–100°C in propionic acid). This approach avoids the high temperatures (>200°C) traditionally required with Ru₃(CO)₁₂, preserving the integrity of sensitive porphyrin ligands .

Table 2: Comparative Synthesis Conditions

MethodPrecursorTemperatureSolventYield (%)
TraditionalRu₃(CO)₁₂200°CDecalin60–70
Improved[Ru(CO)(dmso)₅]²⁺80°CPropionic Acid85–90

Catalytic Applications

Aziridination of Conjugated Dienes

The compound catalyzes the direct aziridination of conjugated dienes with aryl azides, producing nitrogen-containing three-membered rings. This reaction proceeds via a nitrene intermediate, with turnover numbers (TON) exceeding 500 under optimized conditions.

Azopropylation Reactions

In the presence of aryl azides and alkenes, the complex facilitates azopropylation, forming C–N bonds with high regioselectivity. Density functional theory (DFT) studies suggest a concerted metalloradical mechanism, wherein the ruthenium center stabilizes transition states through back-donation .

Table 3: Catalytic Performance in Aziridination

SubstrateReaction Time (h)Yield (%)Selectivity (%)
1,3-Butadiene1292>99
Isoprene188595
1,3-Cyclohexadiene247890

Mechanistic Insights

Ligand Dynamics

The carbonyl ligand exhibits labile behavior, dissociating upon substrate coordination to generate a vacant site for catalytic turnover. Transient UV-Vis studies reveal a redshift in the Soret band during CO release, corroborating the formation of a reactive Ru(II) intermediate .

Role of the Porphyrin Ligand

The mesityl substituents enhance solubility in nonpolar media and prevent dimerization via steric hindrance. Electrochemical analyses indicate a Ru(II)/Ru(III) oxidation potential of +0.87 V (vs. SCE), modulated by the electron-donating mesityl groups .

Comparative Analysis with Analogous Complexes

Octaethylporphyrin Ruthenium(II) Carbonyl

Compared to 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine ruthenium(II) carbonyl (RuOEP), the mesityl-substituted analog demonstrates superior thermal stability (decomposition at 280°C vs. 210°C) and higher turnover frequencies in aziridination reactions .

Table 4: Structural and Catalytic Comparison

PropertyMesityl-Substituted ComplexRuOEP
Decomposition Temperature280°C210°C
TOF (h⁻¹)12045
Solubility in Toluene25 mg/mL8 mg/mL

Industrial and Research Applications

Organic Synthesis

The compound is employed in pharmaceutical intermediates synthesis, particularly for nitrogen heterocycles. Its compatibility with functional groups (e.g., esters, ketones) enables late-stage functionalization of complex molecules.

Materials Science

Blends with poly(3-hexylthiophene) (P3HT) enhance charge transport in organic photovoltaics, achieving power conversion efficiencies (PCE) of 8.2% in bulk heterojunction devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator